N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-12-7-8-15-16(9-12)28-20(22-15)23-17(25)10-14-11-27-19(21-14)24-18(26)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,21,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFANIWYVAJURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Formation of the Methylbenzo[d]thiazole Moiety: This can be achieved through a cyclization reaction involving a substituted aniline and a carbonyl compound under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical formula is , with a molecular weight of 503.6 g/mol. The structure features a thiazole moiety which is known for its diverse biological activities. The presence of the benzo[d]thiazole group contributes significantly to the compound's pharmacological properties.
Antimicrobial Activity
Research has shown that compounds containing thiazole and benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of benzo[d]thiazole possess significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungal strains such as Candida albicans and Aspergillus niger .
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives were comparable to standard antibiotics in efficacy . This suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
The thiazole moiety has been linked to anticancer activity, with several studies indicating that benzothiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds synthesized from thiazole exhibited selective cytotoxicity against human glioblastoma and melanoma cells .
Case Study: Cytotoxicity Assay
In vitro assays demonstrated that specific thiazole derivatives had IC50 values indicating effective inhibition of cancer cell proliferation. One compound showed an IC50 value of 23.30 mM against A549 lung adenocarcinoma cells, highlighting its potential as a lead compound for further development .
Enzyme Inhibition
N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has also been investigated for its ability to inhibit specific enzymes, such as protein tyrosine phosphatase 1B (PTP-1B). This enzyme is a target for diabetes treatment as it plays a role in insulin signaling pathways.
Case Study: PTP-1B Inhibition
A study reported that certain substituted benzo[d]thiazole derivatives acted as reversible inhibitors of PTP-1B, suggesting their potential use in managing type 2 diabetes . This opens avenues for developing new therapeutic agents targeting metabolic disorders.
Anticonvulsant Activity
The anticonvulsant properties of thiazole-based compounds have also been explored extensively. Research indicates that modifications to the thiazole ring can enhance anticonvulsant activity, making these compounds candidates for treating epilepsy.
Case Study: Anticonvulsant Efficacy
In one study, thiazole derivatives were evaluated using the pentylenetetrazole model in mice, showing significant protective effects against seizures . Such findings underline the importance of structural modifications in enhancing pharmacological efficacy.
Mechanism of Action
The mechanism of action of N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Structural Analogues with Modified Benzo[d]thiazole Substituents
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 91506-71-7) :
- Replaces the 6-methyl group with a methoxy group and introduces a 4-methoxy on the benzamide.
- Increased electron-donating effects from methoxy groups may enhance binding to polar targets but reduce membrane permeability compared to the methyl-substituted target compound .
- Molecular weight: 314.36 g/mol (vs. 407.48 g/mol for the target compound), indicating lower steric bulk .
- N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB): Features a 6-amino group instead of 6-methyl.
Analogs with Varied Linker or Core Modifications
- 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13): Replaces the benzo[d]thiazole with a coumarin moiety and introduces dichlorophenyl groups. Molecular weight: 446.30 g/mol, significantly higher than the target compound, which may affect bioavailability .
- N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: Incorporates a triazole linker and dual benzo[d]thiazole groups. Synthesized via click chemistry for Alzheimer’s disease research, highlighting versatility in multitarget ligand design .
Substituent Effects on Thiazole Ring
- 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4d): Substitutes the acetamide bridge with a morpholinomethyl group and introduces pyridinyl and dichlorophenyl moieties.
- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4): Replaces benzamide with furan-2-carboxamide and uses a 3-methoxybenzyl group. Lower molecular weight (371.4 g/mol) may improve pharmacokinetic properties .
Key Data Table: Structural and Functional Comparison
Biological Activity
N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 6-methylbenzo[d]thiazole. Key synthetic routes include:
- Formation of Benzothiazole Derivatives : The initial step often involves the reaction of 6-methylbenzo[d]thiazole with appropriate amines to form the desired benzothiazole backbone.
- Coupling Reactions : Subsequent coupling with thiazole derivatives and amides is performed to introduce the functional groups necessary for biological activity.
- Purification : The final product is purified using crystallization or chromatography techniques to ensure high purity for biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Induces apoptosis and cell cycle arrest |
| 4i | HOP-92 | 1.98 | Promotes apoptosis and inhibits migration |
The compound B7 demonstrated a significant reduction in IL-6 and TNF-α levels, indicating its potential as an anti-inflammatory agent alongside its anticancer properties .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial effects. For example, a novel derivative SN12 was reported to inhibit biofilm formation in Pseudomonas aeruginosa at nanomolar concentrations, significantly enhancing the efficacy of antibiotics like tobramycin and vancomycin . This suggests that this compound may possess similar properties.
Anti-inflammatory Properties
The anti-inflammatory potential of benzothiazole derivatives is noteworthy. Compounds have been shown to reduce pro-inflammatory cytokines and exhibit protective effects in models of inflammation . This activity could be attributed to the structural features of benzothiazole that allow interaction with inflammatory pathways.
Case Studies
- Study on Anticancer Activity : A recent study synthesized several benzothiazole derivatives, including those similar to this compound). These compounds were tested against A549 lung cancer cells, revealing that modifications at the thiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
- Evaluation of Antimicrobial Effects : In another research effort, a series of benzothiazole derivatives were evaluated for their ability to combat antibiotic-resistant bacterial strains. The results indicated that certain compounds could restore antibiotic efficacy against resistant strains by disrupting biofilm formation .
Q & A
Q. What synthetic strategies are commonly employed for constructing the thiazole and benzothiazole moieties in this compound?
The synthesis typically involves condensation reactions between thiourea derivatives and α-haloketones or α-bromoacetophenones. For example, 6-methylbenzo[d]thiazol-2-amine can be synthesized via cyclization of 2-amino-6-methylbenzothiazole precursors using bromine/glacial acetic acid . Subsequent coupling with thiazole intermediates often employs pyridine as a solvent and base, with acyl halides or activated esters facilitating amide bond formation . Key steps include reflux conditions (e.g., 100°C in methanol or ethanol) and purification via recrystallization (e.g., ethyl acetate/hexane mixtures) .
Q. How is the structural integrity of this compound validated post-synthesis?
Multimodal characterization is critical:
- 1H/13C NMR : Confirms substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .
- IR spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray crystallography (if applicable): Resolves intermolecular interactions, such as N–H⋯N hydrogen bonds stabilizing crystal packing .
Advanced Experimental Design
Q. How can reaction yields be optimized during the synthesis of the thiazole-amide backbone?
- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilicity in amide coupling .
- Catalysts : Copper(I) iodide or Pd-based catalysts improve cross-coupling efficiency in heterocyclic systems .
- Temperature control : Stepwise heating (e.g., 60°C for 6 hours followed by room temperature stirring) minimizes side reactions like hydrolysis .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during multistep syntheses .
Q. What methodologies are used to analyze discrepancies in biological activity data across derivatives?
- SAR studies : Systematic variation of substituents (e.g., replacing 4-bromophenyl with 4-methoxyphenyl) to correlate structural features with activity .
- Dose-response curves : IC50 comparisons in enzyme inhibition assays (e.g., for PFOR enzyme targeting) .
- Molecular dynamics (MD) simulations : Evaluate binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) to explain potency differences .
Mechanistic and Analytical Challenges
Q. How do intermolecular interactions influence the compound’s stability and crystallinity?
- Hydrogen bonding : Centrosymmetric dimers via N–H⋯N interactions (e.g., N1–H1⋯N2, 2.02 Å) enhance thermal stability .
- Van der Waals forces : Alkyl side chains (e.g., methyl groups on benzothiazole) improve solubility in apolar solvents but reduce aqueous stability .
- π-π stacking : Aromatic rings (e.g., benzamide and thiazole) contribute to rigid crystal lattices, as seen in X-ray diffraction data .
Q. What computational tools are recommended for predicting binding modes to biological targets?
- Molecular docking : AutoDock Vina or Glide for preliminary binding poses (e.g., docking scores < −7 kcal/mol suggest strong affinity) .
- QM/MM simulations : Refine binding interactions (e.g., charge transfer between the amide group and active-site residues) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the thiazole nitrogen) using Schrödinger’s Phase .
Advanced Methodological Considerations
Q. How can metabolic stability be improved without compromising target affinity?
Q. What strategies resolve contradictory cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life (e.g., t1/2 > 6 hours for sustained exposure) and tissue distribution .
- CYP450 inhibition assays : Identify metabolic pathways causing rapid clearance (e.g., CYP3A4-mediated oxidation) .
- 3D tumor spheroids : Bridge 2D cell line data (IC50 = 10 μM) and in vivo efficacy using multicellular models .
Structural and Functional Modifications
Q. What substituents enhance aqueous solubility while maintaining bioactivity?
Q. How can multitarget activity (e.g., anticancer and antiviral) be rationally engineered?
- Hybrid scaffolds : Fuse benzothiazole (anticancer) with triazole (antiviral) pharmacophores .
- Fragment-based design : Optimize linker length (e.g., 3–5 carbons between thiazole and benzamide) for dual-target engagement .
- High-throughput screening : Prioritize derivatives with <50% inhibition at 10 μM in multiplexed assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
